N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide
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Overview
Description
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H25NO It is a secondary amide with a cyclohexane ring, an ethyl group, and a 1-methylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-1-(1-methylpropyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted amides and other derivatives
Scientific Research Applications
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methylpropyl)cyclohexanecarboxamide
- N-Ethyl-1-(1-ethylpropyl)cyclohexanecarboxamide
- N-Propyl-1-(1-methylpropyl)cyclohexanecarboxamide
Uniqueness
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
51200-99-8 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-butan-2-yl-N-ethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-4-11(3)13(12(15)14-5-2)9-7-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15) |
InChI Key |
CGGBZUIEPKRGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1)C(=O)NCC |
Origin of Product |
United States |
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